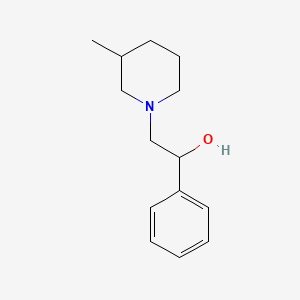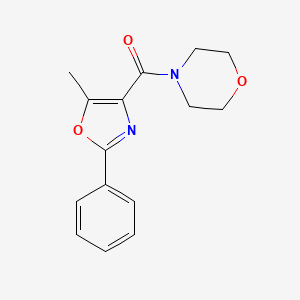
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one, also known as MPPP, is a synthetic compound that belongs to the class of piperazine derivatives. MPPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has been used in various scientific research applications, primarily in the field of neuroscience. It has been investigated for its potential use as a dopamine transporter ligand, which could be useful in the treatment of Parkinson's disease. This compound has also been studied for its potential use as a pharmacological tool to study the function of dopamine transporters and their role in various neurological disorders.
Wirkmechanismus
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one acts as a dopamine transporter ligand, which means that it binds to and inhibits the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neuronal function. The exact mechanism of action of this compound is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain. It has been found to increase dopamine release and inhibit dopamine reuptake, which can lead to increased locomotor activity and reward-seeking behavior. This compound has also been shown to have neurotoxic effects, particularly on dopaminergic neurons, which could be a potential limitation for its use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has several advantages for use in lab experiments. It is a highly selective dopamine transporter ligand, which means that it can be used to study the function of dopamine transporters without interfering with other neurotransmitter systems. This compound is also relatively easy to synthesize and can be purified through recrystallization. However, this compound has several limitations for use in lab experiments. It has been shown to have neurotoxic effects, which could limit its use in studies involving live animals or human subjects. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one. One potential direction is to investigate its potential use as a therapeutic agent for Parkinson's disease. Another direction is to study its mechanism of action and its effects on other neurotransmitter systems. It would also be useful to investigate the neurotoxic effects of this compound and to develop safer alternatives for use in scientific research. Overall, this compound has the potential to be a valuable tool for studying the function of dopamine transporters and their role in various neurological disorders.
Synthesemethoden
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of 1-(3-methylaminopropyl)piperazine with propanoyl chloride. The resulting product can be purified through recrystallization and characterized through various spectroscopic techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
1-(3-methyl-4-propanoylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-4-10(14)12-6-7-13(9(3)8-12)11(15)5-2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRCRCCPSYQINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(C(C1)C)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)

![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)



![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)

![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)